3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(1,1-difluoroethyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-5(7,8)6(4(9)10)2-11-3-6/h2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBAWMACWWGZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(COC1)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid chemical properties
Topic: 3-(1,1-Difluoroethyl)oxetane-3-carboxylic Acid: Physicochemical Profile & Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Polar Hydrophobic" Module
3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid (CAS: 1780909-55-8) represents a high-value building block in modern medicinal chemistry. It combines the metabolic robustness of the oxetane ring (a bioisostere for gem-dimethyl and carbonyl groups) with the unique electronic properties of the 1,1-difluoroethyl (
This guide analyzes the compound’s utility as a scaffold for modulating lipophilicity (LogD), lowering pKa, and blocking metabolic soft spots, providing researchers with actionable data for hit-to-lead optimization.
Physicochemical Profile
The integration of a fluorinated alkyl group at the 3-position of the oxetane ring creates a unique electronic environment. Unlike the trifluoromethyl group (
Table 1: Key Physicochemical Properties
| Property | Value / Description | Rationale/Context |
| Formula | MW: 166.12 g/mol | |
| Physical State | White to pale yellow solid | Typical for small polar acids.[1][2] |
| Predicted pKa | 3.2 – 3.5 | More acidic than unsubstituted oxetane-3-carboxylic acid (~3.9) due to the inductive effect (-I) of the |
| LogP (Calc) | ~0.8 – 1.2 | The |
| H-Bond Donors | 1 (COOH) | The oxetane oxygen is a weak H-bond acceptor. |
| Metabolic Stability | High | The C3 quaternary center blocks |
The "Fluorine Effect" on Acidity
The 1,1-difluoroethyl group exerts a strong electron-withdrawing inductive effect through the
-
Mechanism: The polarized C-F bonds pull electron density away from the carboxylate group, stabilizing the conjugate base (carboxylate anion).
-
Impact: This lowers the pKa by approximately 0.4–0.7 units compared to the non-fluorinated analog (3-methyloxetane-3-carboxylic acid). This increased acidity can improve solubility at physiological pH (7.4) by ensuring a higher fraction of the ionized species.
Bioisosteric Utility & Design Logic
This building block is primarily used to replace metabolically labile or lipophilic moieties.
A. The gem-Dimethyl Replacement
Replacing a gem-dimethyl group (
-
Reduce LogD: The oxetane oxygen lowers lipophilicity (~1 unit LogP reduction).
-
Block Metabolism: Prevents CYP450 oxidation at the methyl groups.
-
Improve Solubility: The oxetane oxygen acts as a hydrogen bond acceptor.
B. The
Advantage
The specific inclusion of the 1,1-difluoroethyl group adds a layer of "metabolic armor."
-
Lipophilicity Modulation: The
group is more lipophilic than a methyl group but less than a group. It allows for fine-tuning of permeability without the drastic solubility penalty of perfluorination. -
Conformational Control: The steric bulk of the
group forces substituents into specific vectors, potentially locking the bioactive conformation.
Figure 1: Evolution of the scaffold from simple alkyl chains to advanced fluorinated oxetanes.
Synthetic Accessibility & Manufacturing[3]
While direct functionalization of the oxetane ring is possible, the most robust route to 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid relies on cyclization of a pre-functionalized acyclic precursor. This avoids the use of harsh reagents that might open the strained oxetane ring.[3]
Retrosynthetic Analysis
The synthesis typically disconnects to a fluorinated malonate derivative.
Figure 2: Retrosynthetic logic for constructing the quaternary oxetane core.
Generalized Synthetic Workflow
-
Alkylation/Fluorination: Starting from diethyl malonate, the 1,1-difluoroethyl group is introduced (often via radical fluoroalkylation or using a specific building block like 2-bromo-1,1-difluoroethane).
-
Reduction: The diester is reduced to the 1,3-diol using Lithium Aluminum Hydride (
) or Sodium Borohydride ( ). -
Cyclization: The oxetane ring is closed via an intramolecular
reaction.-
Method A: Activation of one alcohol as a tosylate/mesylate followed by base-induced closure (n-BuLi or NaH).
-
Method B: Use of Diethyl carbonate (DEC) and base to form a cyclic carbonate, followed by decarboxylation (less common for this specific substitution).
-
-
Oxidation: If the synthesis targeted the alcohol (3-hydroxymethyl), it is oxidized to the carboxylic acid using Jones reagent or TEMPO/Bleach.
Experimental Protocols
A. Handling & Stability[4]
-
Acid Sensitivity: Like all oxetanes, this compound is sensitive to strong Brønsted and Lewis acids, which can trigger ring opening to form 1,3-diols or halide adducts.
-
Storage: Store at -20°C under inert atmosphere. Avoid prolonged exposure to acidic moisture.
B. Protocol: Amide Coupling (General Procedure)
Context: Coupling this acid to an amine (
Rationale: Standard acid chloride formation (
Materials:
-
3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid (1.0 equiv)
-
Amine (
) (1.1 equiv) -
HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or EtOAc (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Coupling: Add the amine (1.1 equiv).
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.
-
QC Check: Look for the product mass (
). If ring opening occurs, you will see a mass of (hydrolysis).
-
-
Workup: Dilute with EtOAc, wash with saturated
(Do NOT use 1M HCl). Wash with brine, dry over , and concentrate. -
Purification: Flash chromatography or Prep-HPLC (neutral or basic buffer; avoid TFA if possible, or keep exposure time short).
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][5] Angewandte Chemie International Edition. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link
-
Sigma-Aldrich. "3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid Product Page." Link (Search CAS: 1780909-55-8)
-
Litskan, E. V., et al. (2025).[6] "Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes." ChemRxiv. Link
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- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid: A Modern Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid, a contemporary building block of significant interest to researchers, scientists, and professionals in drug development. The document elucidates the strategic importance of incorporating both the oxetane and difluoroethyl moieties into molecular scaffolds. It details the structural features, proposes a robust synthetic pathway, and discusses the anticipated physicochemical properties and their implications for medicinal chemistry. This guide is designed to serve as a foundational resource, blending established chemical principles with field-proven insights to empower the design of next-generation therapeutics.
Introduction: The Strategic Value of Fluorinated Oxetanes in Drug Design
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore underexplored regions of chemical space.[1] Among the motifs that have gained prominence, the 3,3-disubstituted oxetane core has emerged as a particularly valuable scaffold.[2] Oxetanes, strained four-membered oxygen-containing heterocycles, are no longer viewed as mere exotic curiosities but as powerful tools to modulate key drug-like properties.[3]
When combined with fluorine, the second smallest and most electronegative element, the utility of the oxetane scaffold is significantly amplified. Specifically, the 1,1-difluoroethyl group offers a unique combination of steric and electronic properties. This guide focuses on the structure, synthesis, and properties of 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid, a building block that synergistically combines the benefits of these two critical motifs.
The Oxetane Moiety: More Than a Simple Spacer
The incorporation of an oxetane ring into a drug candidate can profoundly influence its biological and physical properties.[3] Historically, concerns about the ring strain (approximately 106 kJ·mol⁻¹) and potential instability of oxetanes limited their use.[4] However, extensive studies have demonstrated that 3,3-disubstituted oxetanes exhibit remarkable stability under a wide range of synthetic conditions, including oxidation, reduction, and both acidic and basic hydrolysis.[5][6]
Key advantages of the oxetane motif include:
-
Improved Solubility: The polar oxygen atom acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to non-polar analogues like gem-dimethyl groups.[4]
-
Metabolic Stability: Oxetanes can serve as effective bioisosteres for metabolically labile groups such as ketones or gem-dimethyl groups, blocking sites of oxidative metabolism without the associated increase in lipophilicity.[2][3]
-
Modulation of Physicochemical Properties: The rigid, three-dimensional structure of the oxetane ring can influence molecular conformation, reduce lipophilicity (logP), and alter the basicity (pKa) of nearby functional groups.[2]
-
Vectorial Exit Point: The defined geometry of the oxetane ring provides a predictable exit vector for substituents, allowing for precise positioning of functional groups to interact with biological targets.
The 1,1-Difluoroethyl Group: A Bioisostere with Unique Properties
The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 1,1-difluoroethyl group, in particular, offers several advantages:
-
Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group highly resistant to metabolic degradation.
-
Lipophilicity and pKa Modulation: Fluorination generally increases lipophilicity, which can enhance membrane permeability. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of an adjacent carboxylic acid, influencing its ionization state at physiological pH.
-
Conformational Effects: The difluoroethyl group can influence the conformational preferences of a molecule, potentially leading to enhanced binding affinity for its biological target.
The combination of the oxetane ring and the 1,1-difluoroethyl group in 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid creates a building block with a compelling profile for drug discovery programs.
Structure and Physicochemical Properties
The unique arrangement of the strained oxetane ring, the electron-withdrawing difluoroethyl group, and the ionizable carboxylic acid function bestows upon this molecule a distinct set of properties crucial for its application in medicinal chemistry.
Chemical Structure

Physicochemical Data Summary
While specific experimental data for this exact compound are not widely available in peer-reviewed literature, its key properties can be reliably predicted based on its constituent parts. The table below summarizes both known and anticipated physicochemical parameters.
| Property | Value / Anticipated Value | Source / Rationale |
| CAS Number | 1780909-55-8 | |
| Molecular Formula | C₆H₈F₂O₃ | |
| Molecular Weight | 166.12 g/mol | |
| Appearance | White to Yellow Solid | |
| pKa (Carboxylic Acid) | Anticipated: < 3.88 | The pKa of the parent oxetane-3-carboxylic acid is predicted to be around 3.88.[7] The strong electron-withdrawing effect of the two fluorine atoms on the adjacent carbon is expected to further stabilize the carboxylate anion, resulting in a lower pKa and increased acidity. |
| logP | Anticipated: Low to Moderate | The polar oxetane ring and carboxylic acid group contribute to hydrophilicity, while the difluoroethyl group adds lipophilicity. The overall logP is expected to be in a range suitable for many drug discovery applications. |
| Solubility | Anticipated: Moderate to High Aqueous Solubility | The presence of the polar oxetane oxygen and the carboxylic acid, which can be ionized at physiological pH, is expected to confer good aqueous solubility. |
Synthesis of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid
Proposed Synthetic Pathway
The proposed synthesis is a two-step process involving a Reformatsky reaction followed by ester hydrolysis.
Figure 2. Proposed synthetic workflow for 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on analogous transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 3-(1,1-difluoroethyl)oxetane-3-carboxylate (via Reformatsky Reaction)
-
Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated zinc dust (1.5 eq.). Heat the flask under vacuum and cool under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask. To this suspension, add a solution of oxetan-3-one (1.0 eq.) and ethyl 2-bromo-2,2-difluoroacetate (1.2 eq.) in anhydrous THF dropwise via an addition funnel.
-
Initiation and Reflux: Gently heat the reaction mixture to initiate the reaction. Once initiated, maintain a gentle reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The organozinc reagent formed during the Reformatsky reaction is moisture-sensitive.[9] Therefore, anhydrous solvents and a dry atmosphere are crucial for the success of this step.
-
Activated Zinc: The reactivity of commercial zinc dust can be variable. Activation, often by washing with dilute acid followed by drying, is necessary to remove the passivating oxide layer and ensure efficient reaction.[10]
-
Choice of Solvent: THF is an excellent solvent for the Reformatsky reaction as it effectively solvates the organozinc intermediate.
Step 2: Hydrolysis to 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid
-
Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with dilute hydrochloric acid (HCl).
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate (3x).
-
Purification and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final carboxylic acid product. Further purification can be achieved by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Base-Mediated Hydrolysis: Basic conditions are generally well-tolerated by the oxetane ring, whereas strong acidic conditions can promote ring-opening.[5] Lithium hydroxide is a common choice for the saponification of esters.
-
Acidic Workup: Protonation of the carboxylate salt is necessary to isolate the final carboxylic acid. Careful acidification at low temperatures is recommended to minimize any potential acid-catalyzed degradation of the oxetane ring.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of structural and physicochemical properties makes 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid a highly attractive building block for addressing common challenges in drug discovery.
Role as a Bioisosteric Replacement
This building block can be conceptualized as a bioisostere for several common functionalities, allowing for the fine-tuning of a lead compound's properties.
Figure 3. Bioisosteric relationships of the target building block.
-
Replacement for gem-Dimethyl Groups: The oxetane ring occupies a similar volume to a gem-dimethyl group but imparts polarity and reduces lipophilicity.[3] This can be advantageous for improving the solubility and metabolic stability of a compound.
-
Carbonyl Surrogate: The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the properties of a carbonyl group while offering a more three-dimensional and metabolically robust alternative.[4]
Impact on Pharmacokinetic Properties
The introduction of this building block into a lead molecule is anticipated to have the following beneficial effects:
-
Enhanced Metabolic Stability: Both the oxetane ring and the difluoroethyl group are known to be resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Improved Solubility and Permeability Balance: The polarity of the oxetane and carboxylic acid can improve aqueous solubility, while the fluorinated alkyl chain can help maintain sufficient lipophilicity for membrane permeability, achieving a better balance of these often-competing properties.
-
Reduced P-glycoprotein (P-gp) Efflux: The introduction of polar, three-dimensional motifs like oxetane has been shown in some cases to reduce a compound's susceptibility to efflux by transporters such as P-gp.
Conclusion
3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid represents a sophisticated and highly valuable building block for modern medicinal chemistry. It elegantly combines the solubility-enhancing and metabolically stabilizing properties of the 3,3-disubstituted oxetane core with the unique electronic and steric attributes of the 1,1-difluoroethyl group. The proposed synthetic route, leveraging established and reliable chemical transformations, offers a practical approach to accessing this compound. For drug development professionals, the strategic incorporation of this moiety provides a powerful tactic to overcome common hurdles in lead optimization, including poor solubility, metabolic instability, and undesirable lipophilicity. As the demand for drug candidates with finely tuned properties continues to grow, the utility of such advanced, multifunctional building blocks will undoubtedly become increasingly critical.
References
-
Litskan, E., Semenchenko, O., Lynnyk, S., Granat, D., Vashchenko, B., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Litskan, E., Semenchenko, O., Lynnyk, S., Granat, D., Vashchenko, B., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11954. [Link]
-
Litskan, E., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]
-
García-García, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12557-12582. [Link]
-
Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(17), 1871-1873. [Link]
-
Linclau, B., et al. (2014). Stereoselectivity of the Honda-Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 79(17), 8089-8100. [Link]
-
Cozzi, P. G. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 1856-1875. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551. [Link]
-
Croft, R. A., & Bull, J. A. (2014). Oxetanes and Oxetan-3-ones. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. [Link]
-
Wikipedia. (2023). Reformatsky reaction. [Link]
-
Vaia. (n.d.). The Reformatsky reaction is an addition reaction. Retrieved from [Link]
- Ferrari, M., et al. (2013). Nanochannel delivery device and method of manufacturing and use. U.S.
- Numata, A., et al. (2014). Crystalline form of 4-4-(4-(2.2.2-trifluoroethoxy)-1,2-benzisoxazol-3-yl)oxymethyl)pyran-4-carboxylic acid. U.S.
- Sirrenberg, W., et al. (1991). Process for the preparation of oxetan-3-carboxylic acids.
-
Novartis AG. (2021). Patent Term Extension Application for U.S. Patent No. 8,829,195. [Link]
-
Miller, W. H., et al. (2003). Synthetic Routes to SB 214857 - Lotrafiban. CHEM21. [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
-
Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(17), 1871-1873. [Link]
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Physicochemical Profiling & Application of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic Acid
This guide details the physicochemical profile, stability challenges, and application logic for 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid (CAS 1780909-55-8), a high-value building block in modern medicinal chemistry.
Technical Whitepaper | Version 1.0
Executive Summary
In the optimization of lead compounds, medicinal chemists frequently encounter a "lipophilicity wall" where potency gains are offset by poor metabolic stability and solubility. 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid represents a strategic solution to this bottleneck.
By combining the oxetane ring (a polarity-enhancing bioisostere for gem-dimethyl or carbonyl groups) with a 1,1-difluoroethyl motif (a metabolic blocker and lipophilicity modulator), this scaffold offers a unique physicochemical vector. It lowers LogD compared to carbocyclic analogs while blocking metabolic soft spots via the strong C-F bonds. However, its deployment requires strict adherence to stability protocols due to the latent reactivity of the strained oxetane ring.
Physicochemical Specifications
The following data synthesizes predicted and experimental values typical for this class of 3,3-disubstituted oxetanes.
| Property | Value / Range | Technical Note |
| CAS Number | 1780909-55-8 | |
| Molecular Formula | C₆H₈F₂O₃ | |
| Molecular Weight | 166.12 g/mol | |
| pKa (Acid) | 3.2 – 3.6 (Est.) | More acidic than acetic acid (~4.76) due to the electron-withdrawing inductive effect of the oxetane oxygen and the |
| LogP (Calc) | ~0.5 – 0.9 | The oxetane oxygen lowers LogP relative to a cyclobutane analog (LogP ~1.8), improving water solubility. |
| Topological Polar Surface Area (TPSA) | ~46-50 Ų | Contributed by the carboxylate and the oxetane ether oxygen. |
| H-Bond Donors / Acceptors | 1 / 3 | The oxetane oxygen is a weak H-bond acceptor but significantly influences solvation. |
| Physical State | White to yellow solid | Low melting point solids are common for this class; often handled as oils if impure. |
Structural Analysis & The "Fluorine Effect"
The Oxetane-Fluorine Synergy
The core value of this molecule lies in the interplay between ring strain and fluorination:
-
Conformational Lock: The 3,3-disubstitution pattern forces the substituents into a specific vector, often orthogonal to the ring plane. This provides a rigid exit vector for the carboxylic acid handle, distinct from flexible acyclic chains.
-
Metabolic Blocking: The 1,1-difluoroethyl group acts as a "metabolic shield." Unlike a standard ethyl group, which is prone to CYP450-mediated oxidation at the benzylic-like position, the C-F bonds render this site inert to oxidative metabolism.
-
Acidity Modulation: The electron-withdrawing nature of the oxetane ring (inductive effect through oxygen) combined with the
-difluoro substitution lowers the pKa of the carboxylic acid. This ensures the acid is fully ionized at physiological pH (7.4), improving solubility but potentially affecting membrane permeability if not masked (e.g., as an ester prodrug or coupled amide).
Stability & Handling: The "Lactone Trap"
Critical Warning: Researchers must be aware of the "unexpected isomerization" phenomenon inherent to oxetane-3-carboxylic acids.[1]
Unlike standard aliphatic acids, oxetane acids are thermodynamically primed to relieve ring strain (~106 kJ/mol). Under acidic conditions or prolonged heating, the carboxylic acid oxygen can act as an internal nucleophile, attacking the oxetane ring to form a five-membered lactone (isomerization).
Mechanism of Instability
The isomerization is often autocatalytic or acid-catalyzed. The pathway involves protonation of the oxetane oxygen followed by ring opening/closure.
Figure 1: The latent instability pathway of oxetane-3-carboxylic acids.[2] Avoid heating in acidic media.
Handling Protocol:
-
Storage: Store at -20°C under inert atmosphere.
-
Reaction Conditions: Avoid strong Bronsted acids. Use mild coupling reagents (e.g., HATU, COMU) with non-nucleophilic bases (DIPEA) at 0°C to Room Temperature.
-
Workup: Do not acidify aqueous layers below pH 4 during extraction. Use buffers (citrate or phosphate) rather than strong HCl.
Experimental Protocols
Self-Validating Stability Check (NMR)
Before committing this expensive reagent to a synthesis, validate its integrity.
-
Sampling: Dissolve ~5 mg of the compound in DMSO-d6 or CDCl3.
-
Acquisition: Acquire a standard 1H NMR and a 19F NMR.
-
Analysis:
-
1H NMR: Look for the characteristic oxetane methylene signals. In the intact acid, these appear as doublets/multiplets around 4.5–5.0 ppm.
-
Lactone Flag: If isomerization has occurred, new signals will appear upfield (shifted due to loss of ring strain and change in environment), and the symmetry of the oxetane signals will be lost.
-
19F NMR: The difluoroethyl group (
) typically shows a distinct quartet or multiplet. Isomerization often shifts this signal significantly due to the electronic change in the adjacent carbon.
-
General Coupling Procedure (Amide Bond Formation)
Context: Coupling 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid to an amine.
-
Activation: To a solution of the oxetane acid (1.0 equiv) in anhydrous DMF/DCM (1:1) at 0°C, add HATU (1.1 equiv) and DIPEA (3.0 equiv).
-
Pre-activation Time: Stir for 5–10 minutes. Note: Do not stir longer than necessary to minimize self-reaction/degradation.
-
Addition: Add the amine partner (1.0–1.2 equiv).
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (mild base) and Brine. Avoid 1M HCl washes. Dry over Na2SO4 and concentrate.
Applications in Drug Design
Use the following decision logic to determine when to deploy this scaffold.
Figure 2: Decision matrix for incorporating the difluoroethyl oxetane scaffold.
References
-
Grygorenko, O. O., et al. (2022). "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters. Link[2]
-
Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews. Link
- Key Insight: Comprehensive review of oxetane physicochemical properties (pKa, LogP) and bioisosterism.
-
Wuitschik, G., et al. (2010). "Oxetanes as Replacements for Carbonyl Groups and Gem-Dimethyl Groups." Angewandte Chemie International Edition. Link
-
PubChem Compound Summary. "Oxetane-3-carboxylic acid derivatives." Link
-
Key Insight: Source for general physicochemical data and identifiers.[6]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Theoretical Analysis of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid: A Whitepaper for Drug Discovery Professionals
Abstract
The strategic incorporation of strained ring systems and fluorinated alkyl groups represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth theoretical framework for the analysis of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid, a molecule embodying both of these critical design elements. We will explore the foundational principles that make the oxetane ring a valuable bioisostere and delve into the nuanced effects of the 1,1-difluoroethyl moiety on physicochemical properties. The core of this document presents a comprehensive, multi-stage theoretical workflow, leveraging quantum chemical calculations to predict and rationalize the molecule's structural, electronic, and drug-like properties. This guide is intended for researchers, computational chemists, and drug development professionals seeking to harness the potential of such scaffolds in the design of novel therapeutics.
Introduction: The Strategic Value of Oxetanes and Fluorination in Drug Design
The pursuit of novel chemical matter with optimized pharmacological profiles is a central challenge in drug discovery. The design of small molecule therapeutics often involves a delicate balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Two powerful strategies employed by medicinal chemists to achieve this balance are the incorporation of small, strained heterocyclic rings and the strategic use of fluorine.
The Oxetane Moiety: A Compact, Polar Scaffold
The four-membered oxetane ring has emerged as a highly valuable motif in contemporary drug design.[1][2] Its utility stems from its unique combination of properties:
-
Bioisosteric Replacement: Oxetanes are frequently used as bioisosteres for commonly found functional groups, such as gem-dimethyl and carbonyl groups.[3][4] This substitution can lead to significant improvements in physicochemical properties.
-
Improved Physicochemical Properties: The introduction of an oxetane can enhance aqueous solubility, a critical factor for bioavailability, while also improving metabolic stability.[1][5] The polar nature of the ether linkage within a compact, sp³-rich framework contributes to these favorable characteristics.[2][5]
-
Three-Dimensionality: The inherent three-dimensionality of the oxetane ring can facilitate better shape complementarity with protein binding pockets, potentially leading to increased potency and selectivity.[2]
The 1,1-Difluoroethyl Group: Modulating Potency and Metabolism
The introduction of fluorine into drug candidates is a well-established strategy for fine-tuning molecular properties.[6][7] The 1,1-difluoroethyl group, in particular, offers several advantages:
-
Metabolic Blocking: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug metabolism.[7] Replacing a metabolically labile ethyl or isopropyl group with a 1,1-difluoroethyl moiety can significantly increase a compound's half-life.
-
Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability.[7] However, the effect is nuanced and context-dependent, allowing for precise control over a molecule's logP.
-
Altered Acidity and Basicity: The strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of nearby functional groups, such as the carboxylic acid in our target molecule.[6] This can have profound effects on a drug's absorption and interaction with its biological target.
-
Conformational Control: The steric and electronic properties of the difluoroethyl group can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.[6]
The combination of the oxetane scaffold and the 1,1-difluoroethyl group in 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid presents a fascinating case study for theoretical analysis, offering the potential for a unique and favorable drug-like property profile.
A Proposed Theoretical Workflow for In-Silico Characterization
Given the absence of extensive experimental data on 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid, a robust theoretical investigation is paramount to understanding its potential as a drug scaffold. The following workflow outlines a comprehensive in-silico analysis using established quantum chemical methods.[8][9]
Experimental Protocol: Multi-Stage Theoretical Analysis
Objective: To elucidate the structural, electronic, and physicochemical properties of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid using quantum chemical calculations.
Methodology:
-
Initial Structure Preparation:
-
Generate an initial 3D conformation of the molecule using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Quantum Mechanical Geometry Optimization:
-
Rationale: To determine the lowest energy conformation of the molecule.
-
Method: Employ Density Functional Theory (DFT), a widely used and accurate quantum mechanical method for small molecules.[8][10]
-
Level of Theory: B3LYP functional with a 6-31G(d) basis set. This provides a good balance between accuracy and computational cost for initial geometry optimization.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Output: Optimized 3D coordinates, bond lengths, bond angles, and dihedral angles.
-
-
Vibrational Frequency Analysis:
-
Rationale: To confirm that the optimized geometry corresponds to a true energy minimum and to obtain the molecule's vibrational spectrum.
-
Method: Perform a frequency calculation at the same level of theory as the geometry optimization (B3LYP/6-31G(d)).
-
Verification: The absence of imaginary frequencies confirms a true minimum on the potential energy surface.
-
-
Electronic Property Calculation:
-
Rationale: To understand the molecule's reactivity and potential for intermolecular interactions.
-
Method: Perform a single-point energy calculation on the optimized geometry using a higher level of theory for improved accuracy.
-
Level of Theory: M06-2X functional with a def2-TZVP basis set. This functional is known to perform well for non-covalent interactions.
-
Calculated Properties:
-
Molecular Orbitals (HOMO/LUMO): To assess electronic reactivity.
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.[11]
-
Dipole Moment: To quantify the molecule's overall polarity.
-
Atomic Charges (e.g., Mulliken, NBO): To understand the charge distribution within the molecule.
-
-
-
Physicochemical Property Prediction:
-
Rationale: To estimate key drug-like properties.
-
Method: Utilize continuum solvation models (e.g., SMD, CPCM) in conjunction with DFT calculations.
-
Calculated Properties:
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.[12]
-
pKa: The acidity of the carboxylic acid group.
-
Aqueous Solubility: Estimated from the calculated free energy of solvation.
-
-
Caption: A flowchart of the proposed theoretical workflow.
Anticipated Results and Their Implications for Drug Discovery
The proposed theoretical workflow will yield a wealth of data that can guide the further development and application of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid.
Structural and Conformational Insights
The geometry optimization will provide precise information on bond lengths and angles, revealing the extent of ring strain in the oxetane and any conformational preferences imparted by the bulky and electron-withdrawing 1,1-difluoroethyl group. Understanding the molecule's preferred 3D shape is crucial for designing compounds that fit optimally into a target's binding site.
Electronic Properties and Intermolecular Interactions
The molecular electrostatic potential (MEP) map will be particularly insightful. It will visualize the electron-rich regions (the carboxylic acid and oxetane oxygens) and electron-poor regions. This information is critical for predicting how the molecule will interact with biological targets, such as forming hydrogen bonds or other non-covalent interactions. The HOMO-LUMO gap will provide a measure of the molecule's chemical reactivity and stability.
Predicted Physicochemical Properties
The calculated logP and pKa values are essential for predicting the molecule's drug-like properties.
| Property | Predicted Value (Hypothetical) | Implication for Drug Discovery |
| logP | 1.5 - 2.5 | A balanced lipophilicity, suggesting good membrane permeability without excessive non-specific binding. |
| pKa | 3.0 - 4.0 | The carboxylic acid is predicted to be deprotonated at physiological pH, enhancing aqueous solubility. |
| Aqueous Solubility | Moderate to High | Favorable for oral bioavailability. |
| Dipole Moment | High | Indicates a polar molecule, consistent with good solubility. |
Note: The values in the table are hypothetical and would be determined by the proposed calculations.
Conclusion and Future Directions
The theoretical study of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid provides a powerful, data-driven approach to understanding its potential as a valuable building block in drug discovery. By leveraging quantum chemical calculations, we can predict its structural, electronic, and physicochemical properties before embarking on costly and time-consuming synthetic efforts. The insights gained from this in-silico analysis will enable medicinal chemists to make more informed decisions about the incorporation of this and similar scaffolds into their drug design campaigns.
Future work could involve extending these theoretical studies to include:
-
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations: To model the interaction of the molecule within a protein active site.[8]
-
Molecular Dynamics (MD) simulations: To explore the conformational landscape of the molecule in an aqueous environment.
-
Synthesis and experimental validation: To confirm the predicted properties and to assess the molecule's biological activity in relevant assays.
By combining theoretical predictions with experimental validation, we can accelerate the discovery of new and effective therapeutics.
References
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC - NIH. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. Available at: [Link]
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC. Available at: [Link]
-
Quantum Chemistry in Drug Discovery - by Corin Wagen - Rowan Newsletter. Available at: [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis. Available at: [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Available at: [Link]
-
(A) Difluoroethyl-containing bioactive and drug molecules; (B)... - ResearchGate. Available at: [Link]
-
Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. Available at: [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kinetic and computational analysis of the defluorosulfonylative oxetane... - ResearchGate. Available at: [Link]
-
Breakthrough method opens door to fluorinated oxetane drug molecules - News-Medical.Net. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Available at: [Link]
-
Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one - ResearchGate. Available at: [Link]
-
4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines - CHIMIA. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog - Ch.imperial. Available at: [Link]
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- 12. mdpi.com [mdpi.com]
preventing ring-opening of the oxetane in 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxetane Ring-Opening
This guide provides in-depth technical assistance for researchers working with 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to preserve the integrity of the vital oxetane ring during your synthetic manipulations. The inherent ring strain that makes oxetanes valuable synthetic intermediates also renders them susceptible to undesired ring-opening reactions.[1][2][3] Understanding the factors that govern the stability of this moiety is paramount for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid to acidic and basic conditions?
A1: The 3,3-disubstituted pattern of this molecule significantly enhances the stability of the oxetane ring compared to unsubstituted or 2-substituted oxetanes.[4][5] The gem-difluoroethyl and carboxylic acid groups at the 3-position provide steric hindrance, which shields the ether oxygen from external nucleophiles.[4][5]
-
Acidic Conditions: While more stable than other oxetanes, the ring can still open under harsh acidic conditions, particularly in the presence of strong, non-coordinating acids (e.g., HCl, HBr) or Lewis acids (e.g., BF₃·OEt₂, ZnI₂).[1][3][6] The presence of the carboxylic acid itself can, in some cases, facilitate intramolecular ring-opening, especially with heating.[7][8][9]
-
Basic Conditions: The oxetane ring is generally stable to a wide range of basic conditions, including those used for ester hydrolysis (e.g., LiOH, NaOH).[10][11] Ring-opening under basic conditions is unusual but can occur with very strong bases or if an intramolecular nucleophile is present.[12]
Q2: I'm planning an amide coupling reaction. What are the key precautions to avoid ring-opening?
A2: Amide coupling reactions are common manipulations for this type of molecule. To prevent ring-opening, focus on mild, well-established coupling protocols.
-
Recommended Coupling Reagents: Carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) are generally safe choices.[13][14] Aminium/uronium-based reagents such as HATU or HBTU are also effective.[15]
-
Conditions to Avoid: Steer clear of converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The generation of HCl as a byproduct can readily catalyze oxetane ring-opening.[16]
Q3: Can I perform an esterification on the carboxylic acid without compromising the oxetane?
A3: Yes, but the choice of method is critical.
-
Safe Methods: Esterification under basic conditions, for instance, using an alkyl halide with a non-nucleophilic base like Hunig's base (DIPEA), is a reliable approach.[10]
-
Risky Methods: Avoid classical Fischer esterification conditions which involve heating in an alcohol with a strong acid catalyst, as this is a prime scenario for ring-opening.[10]
Q4: Are there any concerns during purification or storage?
A4: Yes. Prolonged exposure to acidic conditions, even trace amounts on silica gel during column chromatography, can potentially lead to decomposition over time. It is advisable to use a neutral stationary phase or to buffer the eluent with a small amount of a non-nucleophilic base like triethylamine. For long-term storage, keep the compound in a cool, dry place.[17] Some oxetane-carboxylic acids have been observed to isomerize into lactones upon storage or gentle heating.[7][8][9]
Troubleshooting Guides
Scenario 1: Unexpected Side Product Formation During Amide Coupling
Issue: You are performing an EDC/HOBt mediated amide coupling with your amine of choice and observe a significant amount of a byproduct with a mass corresponding to a ring-opened product.
Root Cause Analysis:
The likely culprit is the in-situ generation of acidic species. The hydrochloride salt of EDC is often used, and if not adequately neutralized, the reaction mixture can become acidic enough to promote ring-opening. Similarly, the amine starting material may be in the form of a hydrochloride salt.
Preventative & Corrective Actions:
-
Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base, such as DIPEA or triethylamine, is added to neutralize any hydrochloride salts present in the coupling reagents or starting materials.[13]
-
Order of Addition: Add the base to the solution of the carboxylic acid and amine before introducing the coupling reagents.
-
Temperature Control: Perform the reaction at 0°C or room temperature. Avoid heating, as this can accelerate the ring-opening process.[16]
-
pH Monitoring: If possible, monitor the pH of the reaction mixture to ensure it remains neutral or slightly basic.
Protocol: Optimized Amide Coupling to Minimize Ring-Opening
-
Dissolve 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Add a non-nucleophilic base such as DIPEA (1.5 eq).
-
In a separate flask, dissolve EDC·HCl (1.2 eq) and HOBt (1.2 eq) in a minimal amount of DMF.
-
Add the coupling reagent solution dropwise to the stirred solution of the acid and amine at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, quench the reaction with water and proceed with standard workup and purification.
Scenario 2: Decomposition Observed During Deprotection or Further Functionalization
Issue: You have successfully synthesized a derivative of 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid and are attempting a subsequent reaction, such as removing a protecting group, but you observe decomposition of the oxetane moiety.
Root Cause Analysis:
Many common synthetic transformations employ conditions that are incompatible with the oxetane ring. The presence of an internal nucleophile in your molecule can also lead to intramolecular ring-opening, forming a new heterocyclic system.[4][18]
Preventative & Corrective Actions:
-
Acid-Labile Protecting Groups: When removing protecting groups like Boc (tert-butyloxycarbonyl) which requires strong acids like TFA, ring-opening is a significant risk, especially if a nucleophile is generated or present within the molecule.[18] Consider alternative protecting groups that can be removed under neutral or basic conditions.
-
Reductions: Be cautious with reducing agents that are Lewis acidic or require acidic workups. For example, while NaBH₄ is generally safe, LiAlH₄ workups often involve acidification, which can be detrimental.[1]
-
Reaction Condition Screening: Before committing to a large-scale reaction, perform small-scale test reactions under various conditions to assess the stability of the oxetane ring.
Table 1: General Reagent and Condition Compatibility
| Reagent/Condition Class | Compatibility with 3,3-Disubstituted Oxetane Ring | Notes |
| Strong Acids (HCl, H₂SO₄) | Low | Readily catalyzes ring-opening.[6][10] |
| Lewis Acids (BF₃·OEt₂, TiCl₄) | Low | Activates the oxetane for nucleophilic attack.[3][19] |
| Strong Bases (NaOH, KOH) | High | Generally stable, suitable for hydrolysis.[10] |
| Carbodiimide Coupling Reagents | High | Mild conditions, compatible with the ring.[15][16] |
| Acyl Halide Formation (SOCl₂) | Low | Byproduct (HCl) causes ring-opening.[16] |
| Catalytic Hydrogenation | High | Generally stable under neutral conditions. |
| Oxidizing Agents (PCC, DMP) | Moderate to High | Compatibility is substrate-dependent.[10] |
Visualizing the Problem: Ring-Opening Pathways
The stability of the oxetane ring hinges on preventing the protonation of the ether oxygen or its coordination to a Lewis acid, which are the primary activation steps for nucleophilic attack and subsequent ring-opening.
Caption: Key pathways for oxetane ring stability vs. ring-opening.
Decision-Making Workflow for Experiment Planning
To proactively avoid issues, use the following workflow when planning a synthetic step involving your oxetane-containing molecule.
Caption: Troubleshooting workflow for reaction planning.
By understanding the chemical principles governing oxetane stability and carefully selecting reaction conditions, researchers can confidently utilize 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid and its derivatives in their synthetic campaigns, preserving the integrity of this valuable structural motif.
References
- Benchchem. Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions.
- PubMed. (2019). Mild Intramolecular Ring Opening of Oxetanes. Org Lett., 21(23), 9642-9645.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Beilstein Journals.
- Taylor & Francis Online. (2016).
- ChemRxiv. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals.
- Benchchem. Strategies to avoid ring-opening of the oxetane moiety during reactions.
- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- ACS Publications. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry.
- NIH. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Fisher Scientific. Amide Synthesis.
- NIH. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
- ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
- NIH. (2015). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- NIH. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- ResearchGate. (2022).
- Chem-Impex. Oxetane-3-carboxylic acid.
- Sigma-Aldrich. Oxetane-3-carboxylic acid.
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- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
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Technical Support Center: Synthesis of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Recognizing that the construction of fluorinated four-membered heterocycles presents unique challenges, this document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.[1][2][3]
The oxetane ring is a valuable motif in medicinal chemistry, often used as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups.[4][5] The introduction of a difluoroethyl group further modulates properties such as lipophilicity and metabolic stability, making the target molecule a highly desirable building block.[3] However, the inherent ring strain of the oxetane core and the reactive nature of fluorinating agents can lead to complications such as ring-opening, defluorination, and other undesired side reactions.[2][6]
This guide is structured around a plausible and robust synthetic sequence, providing detailed protocols and addressing potential issues at each critical step.
Proposed Synthetic Workflow
The following multi-step sequence from a common starting material, methyl oxetane-3-carboxylate, represents a logical approach to the target molecule. Each step is designed to mitigate the known sensitivities of the oxetane ring.[6]
Caption: Proposed three-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Step 1: Acylation of Methyl Oxetane-3-carboxylate
Question: I am observing low yields (<40%) and significant starting material recovery during the acylation of my oxetane ester. What are the likely causes and solutions?
Answer: This is a common issue related to incomplete enolate formation or rapid quenching of the enolate before it can react with the electrophile. The oxetane ring's proximity can influence the acidity of the alpha-proton. Let's break down the potential causes:
-
Inefficient Deprotonation: The choice of base and reaction conditions are critical.
-
Insight: While LDA (Lithium diisopropylamide) is a standard choice, its bulky nature might hinder efficient deprotonation. The temperature must be strictly maintained at -78 °C to ensure enolate stability.
-
Solution:
-
Ensure your LDA is freshly prepared or properly titrated. Use 1.1 to 1.2 equivalents.
-
Consider an alternative base like Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS), which can sometimes offer different reactivity profiles.
-
Allow the deprotonation to proceed for a sufficient time (typically 45-60 minutes at -78 °C) before adding the acetyl chloride.
-
-
-
Electrophile Issues: The purity and mode of addition of acetyl chloride are important.
-
Insight: Acetyl chloride can degrade, leading to lower reactivity. Adding it too quickly can cause localized heating, decomposing the sensitive enolate.
-
Solution:
-
Use freshly distilled or a new bottle of acetyl chloride.
-
Add the acetyl chloride dropwise as a solution in anhydrous THF to the enolate mixture at -78 °C to maintain temperature control.
-
-
-
Side Reactions: The primary competing reaction is self-condensation (Claisen condensation) of the starting material.
-
Insight: If the enolate concentration is too high or the electrophile is not added promptly, the enolate can react with another molecule of the starting ester.
-
Solution: Use a relatively dilute solution (e.g., 0.1-0.2 M) and ensure rapid, controlled addition of the electrophile once the enolate is formed.
-
| Parameter | Recommendation | Rationale |
| Base | LDA or LiHMDS (1.1-1.2 eq.) | Strong, non-nucleophilic bases that minimize side reactions. |
| Temperature | -78 °C (strict control) | Ensures stability of the lithium enolate and prevents decomposition. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium cation. |
| Addition | Slow, dropwise addition of electrophile | Prevents localized warming and side reactions. |
Step 2: Geminal Difluorination
Question: My difluorination reaction with Deoxo-Fluor® is incomplete and produces several byproducts, including a potential ring-opened species. How can I improve this transformation?
Answer: Geminal difluorination of β-keto esters is effective but sensitive. The oxetane ring is susceptible to Lewis acidic conditions, which can be generated from the fluorinating reagent or its byproducts, leading to ring-opening.[6][7]
-
Reagent Quality and Stoichiometry:
-
Insight: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is sensitive to moisture. Water contamination will consume the reagent and generate HF, which can catalyze decomposition. Using insufficient reagent will lead to incomplete conversion and the formation of monofluorinated or vinyl fluoride byproducts.
-
Solution:
-
Handle Deoxo-Fluor® under a strictly inert atmosphere (Argon or Nitrogen).
-
Use at least 2.5-3.0 equivalents of the reagent to drive the reaction to completion.
-
Adding a small amount of a hindered, non-nucleophilic base like 2,6-lutidine can scavenge any generated acid.
-
-
-
Reaction Temperature and Time:
-
Insight: While these reactions often require heating, the strained oxetane ring necessitates milder conditions. Prolonged reaction times, even at room temperature, can promote decomposition.
-
Solution:
-
Start the reaction at 0 °C and allow it to warm slowly to room temperature.
-
Monitor the reaction closely by thin-layer chromatography (TLC) or crude ¹⁹F NMR. The reaction is often complete within 2-4 hours. Avoid overnight reactions until you have established the stability profile.
-
-
-
Workup Procedure:
-
Insight: The workup is critical for removing corrosive byproducts. Improper quenching can lead to product degradation during purification.
-
Solution:
-
Quench the reaction by slowly pouring it into a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This must be done carefully in a well-ventilated fume hood as gas evolution will occur.
-
Ensure the aqueous layer is basic before proceeding with extraction.
-
-
Caption: Troubleshooting workflow for the geminal difluorination step.
Step 3: Saponification (Ester Hydrolysis)
Question: During the final ester hydrolysis with LiOH, I am seeing a significant loss of my product and the formation of highly polar impurities on my TLC plate. Is the oxetane ring opening?
Answer: Yes, it is highly probable that the oxetane ring is opening. The 3-position of the oxetane is substituted with two electron-withdrawing groups (the ester/carboxylate and the difluoroethyl group), making the ring more susceptible to nucleophilic attack, especially under basic conditions.[6][8]
-
Reaction Conditions:
-
Insight: Standard saponification conditions using NaOH or KOH at elevated temperatures are too harsh for this substrate. Lithium hydroxide (LiOH) is generally milder. However, temperature and reaction time are still critical variables.
-
Solution:
-
Perform the reaction at 0 °C and allow it to warm to room temperature only if necessary. Avoid any heating.
-
Use a minimal excess of LiOH (e.g., 1.5-2.0 equivalents).
-
Monitor the reaction hourly by LC-MS or TLC. As soon as the starting material is consumed, proceed immediately to the workup. Do not let the reaction stir for extended periods (e.g., overnight) after completion.
-
-
-
Workup and Acidification:
-
Insight: The product is a carboxylic acid, which must be protonated for extraction. Using a strong acid like concentrated HCl can promote ring-opening if the pH drops too low or if localized "hot spots" of high acid concentration occur.
-
Solution:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Acidify slowly with a dilute acid, such as 1 M HCl or even saturated ammonium chloride (NH₄Cl) solution, while vigorously stirring until the pH is ~2-3.
-
Once acidified, immediately extract the product into a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Do not allow the product to remain in the acidic aqueous solution for long.
-
-
-
Purification:
-
Insight: The final carboxylic acid product can be sensitive to silica gel chromatography.
-
Solution: If chromatography is necessary, consider deactivating the silica gel with a small amount of acid (e.g., 0.1% acetic acid) in the eluent system to prevent streaking and decomposition. Alternatively, purification via crystallization may be a viable option.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges associated with fluorinated oxetanes? The synthesis of α,α-difluoro-oxetanes has historically been challenging.[1] Traditional methods for constructing the oxetane ring are often incompatible with the precursors needed for fluorination.[2][3] Key challenges include a lack of suitable fluorine-containing reagents for classical ring-forming reactions, and a high propensity for undesired side reactions like ring rupture or defluorination under harsh conditions.[1][7]
Q2: Which analytical techniques are most crucial for this synthesis? A multi-technique approach is essential:
-
¹⁹F NMR: This is the most definitive technique for confirming the successful installation of the -CF₂- group and for identifying any fluorine-containing byproducts. The chemical shift and coupling patterns provide unambiguous structural information.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for monitoring reaction progress, especially for the hydrolysis step, as it can track the disappearance of the ester starting material and the appearance of the carboxylic acid product, while also detecting any ring-opened byproducts.
-
¹H and ¹³C NMR: These are standard for confirming the integrity of the oxetane ring and the overall structure of intermediates and the final product.
Q3: What are the key safety precautions when using reagents like Deoxo-Fluor®? Fluorinating agents like Deoxo-Fluor® are hazardous and require strict safety protocols:
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Anhydrous Conditions: These reagents react violently with water. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (argon or nitrogen).
-
Quenching: Quench the reaction slowly and carefully by adding the reaction mixture to a cooled, basic solution (e.g., saturated NaHCO₃). Be prepared for vigorous gas evolution. Never add water directly to the neat reagent.
-
Materials: Avoid using glass-stoppered flasks or syringes with metal tips that can be etched by HF, a potential byproduct. Use plastic (e.g., PTFE) or rubber septa and plastic syringes where possible.
Q4: Is it possible to synthesize this molecule via a different route, for example, by building the oxetane ring last? Yes, alternative strategies exist. One common method for oxetane formation is the intramolecular Williamson etherification of a suitably functionalized 1,3-diol.[8] In this context, one could envision a route starting from a precursor that already contains the 1,1-difluoroethyl moiety. However, preparing the required 2-(1,1-difluoroethyl)-2-(hydroxymethyl)propane-1,3-diol precursor can be a multi-step synthesis in itself. The choice of route often depends on the availability and cost of the initial starting materials.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and observations.
Protocol 1: Synthesis of Methyl 3-acetyl-oxetane-3-carboxylate
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and diisopropylamine (1.54 mL, 11 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) and stir for 30 minutes at -78 °C.
-
Add a solution of methyl oxetane-3-carboxylate (1.16 g, 10 mmol) in anhydrous THF (20 mL) dropwise over 15 minutes. Stir the resulting solution for 1 hour at -78 °C.
-
Add freshly distilled acetyl chloride (0.78 mL, 11 mmol) dropwise. Stir for an additional 2 hours at -78 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the product.
Protocol 2: Synthesis of Methyl 3-(1,1-difluoroethyl)oxetane-3-carboxylate
-
To a flame-dried plastic (e.g., PFA or FEP) flask under an argon atmosphere, add methyl 3-acetyl-oxetane-3-carboxylate (1.72 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (4.4 mL, 25 mmol) via a plastic syringe.
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC.
-
Once complete, cool the reaction mixture back to 0 °C and carefully pour it into a vigorously stirred, cold (0 °C) saturated aqueous NaHCO₃ solution (100 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by silica gel column chromatography.
Protocol 3: Synthesis of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid
-
Dissolve methyl 3-(1,1-difluoroethyl)oxetane-3-carboxylate (1.92 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (0.63 g, 15 mmol) and stir at 0 °C.
-
Monitor the reaction by LC-MS. If necessary, allow it to warm to room temperature until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
References
- AZoLifeSciences. (2025, February 24). Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery.
- ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds.
- chemeurope.com. (2025, February 25). Novel method to synthesize valuable fluorinated drug compounds.
- C&EN Global Enterprise. (2025, February 24). A new path to elusive fluorinated oxetanes.
- Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
- Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
- Sutton, S. C., et al. (2025, August 6). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate.
- Croft, R. A., & Bull, J. A. (n.d.). Oxetanes and Oxetan-3-ones. In Science of Synthesis.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
The Fluorine-Oxetane Fusion: A Guide to 3-(1,1-Difluoroethyl)oxetane-3-carboxylic Acid
Executive Summary: The "Goldilocks" Bioisostere
In the landscape of carboxylic acid bioisosteres, medicinal chemists often face a "pick two" dilemma among permeability , metabolic stability , and acidity (pKa) .
-
Tetrazoles offer excellent pKa mimicry but often suffer from poor membrane permeability and explosive synthesis risks.
-
Parent Oxetanes (oxetane-3-carboxylic acid) solve the metabolic stability issue of gem-dimethyl groups but frequently lower LogD so drastically that cellular potency is lost due to poor permeation.
3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid emerges as a high-precision tool designed to bridge this gap. By grafting a lipophilic, metabolically robust fluorinated motif onto the polar oxetane core, this building block allows researchers to "dial in" lipophilicity without sacrificing the steric and electronic benefits of the oxetane ring.
This guide objectively compares this fluorinated variant against standard alternatives, providing the rationale, data, and protocols necessary for its deployment in lead optimization.
Part 1: The Physicochemical Landscape
To understand why one would select the 3-(1,1-difluoroethyl) variant, we must analyze the vectors of Lipophilicity (LogD) and Acidity (pKa) .
The Mechanism of Action
-
The Oxetane Dipole: The oxetane oxygen exerts a strong inductive effect (
), lowering the pKa of the carboxylic acid compared to a cyclobutane analog. However, the high polarity of the ether oxygen typically crashes the LogD. -
The Fluorine Correction: The 1,1-difluoroethyl group (
) acts as a "lipophilicity anchor." Unlike a simple ethyl group, the moiety prevents metabolic oxidation at the benzylic-like position while modulating the pKa further downward via through-space electronic withdrawal, bringing it closer to the physiological range of carboxylic acids.
Comparative Data Analysis
The following table contrasts the target molecule against the parent acid and common bioisosteres.
| Property | Benzoic Acid (Reference) | Tetrazole (Classic Isostere) | Oxetane-3-carboxylic acid (Parent) | 3-(1,1-Difluoroethyl)oxetane-3-COOH (Target) |
| pKa | ~4.2 | ~4.5 - 4.9 | ~3.9 (Predicted) | ~3.5 - 3.7 (Enhanced Acidity) |
| 0 (Baseline) | -1.5 to -2.0 | -2.5 (High Polarity) | -1.0 to -1.5 (Balanced) | |
| H-Bond Acceptors | 2 | 4 | 3 | 3 + Weak CF interactions |
| Metabolic Liability | Glucuronidation | Oxidative degradation | Low (Ring opening at low pH) | Very Low (Blocked metabolic soft spots) |
| Permeability (Papp) | High | Low | Low-Medium | Medium-High |
Key Insight: The parent oxetane often makes compounds too polar for CNS penetration or intracellular targets. The 1,1-difluoroethyl variant restores just enough lipophilicity to improve membrane crossing while maintaining a lower LogD than a phenyl ring or gem-dimethyl group.
Part 2: Decision Logic & Signaling Pathways
The following diagram illustrates the decision matrix for selecting this specific bioisostere during a Hit-to-Lead campaign.
Figure 1: Strategic decision tree for deploying fluorinated oxetane bioisosteres in Multi-Parameter Optimization (MPO).
Part 3: Experimental Protocols
Protocol: Amide Coupling with 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid
Note: Oxetanes are acid-sensitive.[1] Avoid strong Lewis acids or prolonged exposure to pH < 2.
Materials:
-
Amine Partner (
) -
3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Workflow:
-
Activation: Dissolve the fluorinated oxetane acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at
. -
Coupling: Add HATU. Stir for 10 minutes at
to form the activated ester. Crucial: Keep temperature low to prevent any potential ring strain alleviate decomposition, though 3,3-disubstituted oxetanes are generally robust. -
Addition: Add the amine partner (
). Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. -
Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to the amide formation.
-
Workup (Buffered):
-
Dilute with EtOAc.
-
Wash with saturated
(Do NOT use 1M HCl; the oxetane ring may open). -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography on Silica. The fluorinated group aids separation from non-fluorinated impurities.
Protocol: Metabolic Stability Assay (Microsomal Stability)
To validate the "Metabolic Armor" claim:
-
Incubation: Incubate test compound (
) with Human Liver Microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4) at . -
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time.
- .
-
Success Metric: Expect
for the difluoroethyl oxetane, compared to for a standard benzylic acid derivative.
Part 4: Structural Biology & Docking Insights
When docking this molecule into a protein pocket (e.g., replacing a benzoate):
-
Volume: The 3,3-disubstituted oxetane creates a "puckered" square geometry. It is not planar like a phenyl ring.
-
Vector: The exit vectors of the substituents are approximately
(tetrahedral), unlike the of a benzoate. -
Fluorine Scan: The
group can engage in orthogonal multipolar interactions with backbone amides or hydrophobic pockets (Orthogonal Fluorine Interactions), often resulting in a potency boost that simple methyl groups cannot achieve.
Figure 2: Interaction map of the 3-(1,1-difluoroethyl)oxetane moiety within a binding pocket.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
- Mykhailiuk, P. K. (2019). Fluorinated Oxetanes: Synthesis and Application in Medicinal Chemistry. Chemical Reviews.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
